3,4-Dimethylpyrrolidine hydrochloride

Description

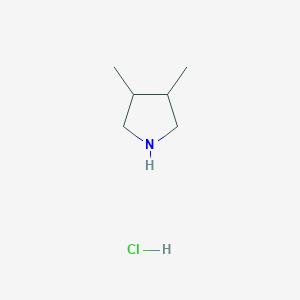

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

3,4-dimethylpyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N.ClH/c1-5-3-7-4-6(5)2;/h5-7H,3-4H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NENQMVAHTAYJTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCC1C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70630510 | |

| Record name | 3,4-Dimethylpyrrolidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70630510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

742100-61-4 | |

| Record name | 3,4-Dimethylpyrrolidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70630510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dimethylpyrrolidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3,4 Dimethylpyrrolidine Hydrochloride and Its Isomers

Stereoselective Approaches to Dimethylpyrrolidine Ring Formation

The synthesis of stereochemically defined 3,4-dimethylpyrrolidines presents a significant challenge due to the need to control the relative and absolute configuration of the two stereocenters. Various stereoselective strategies have been developed to address this, which can be broadly categorized into diastereoselective and enantioselective methodologies.

Diastereoselective Synthesis of Dimethylpyrrolidine Cores

Diastereoselective synthesis aims to control the relative stereochemistry of the two methyl groups, leading to either cis- or trans-3,4-dimethylpyrrolidine. One common approach involves the use of substrate-controlled reactions where the stereochemistry of the starting material dictates the stereochemical outcome of the cyclization.

For instance, the diastereoselective synthesis of 2,5-disubstituted pyrrolidines has been achieved with high levels of control, and these methods can be conceptually extended to 3,4-disubstituted systems. A notable example is the copper-promoted intramolecular aminooxygenation of alkenes, which has been shown to produce 2,5-cis-pyrrolidines with excellent diastereoselectivity (>20:1 dr) and in high yields (76–97%). This method's success in controlling the stereochemistry at the 2 and 5 positions suggests its potential applicability for controlling the 3 and 4 positions with appropriately substituted precursors.

Another powerful strategy is the use of [3+2] cycloaddition reactions. The reaction between azomethine ylides and alkenes is a well-established method for constructing the pyrrolidine (B122466) ring and can generate multiple stereocenters with high stereocontrol. The stereoselectivity of these reactions is often influenced by the choice of catalyst and the nature of the substituents on both the azomethine ylide and the dipolarophile.

| Starting Material | Reagents and Conditions | Product | Diastereomeric Ratio (dr) | Yield |

| α-Substituted 4-pentenyl sulfonamides | Copper(II) promoter | 2,5-cis-pyrrolidines | >20:1 | 76–97% |

| γ-Substituted 4-pentenyl sulfonamides | Copper(II) promoter | 2,3-trans-pyrrolidines | ~3:1 | Moderate |

Enantioselective Methodologies for Chiral Dimethylpyrrolidines

Enantioselective synthesis focuses on controlling the absolute stereochemistry of the methyl groups, leading to a specific enantiomer of the desired isomer. This is often achieved through the use of chiral catalysts, chiral auxiliaries, or chiral starting materials from the chiral pool.

A prominent enantioselective method is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with alkenes. This approach is highly atom-economical and can create up to four new contiguous stereocenters. The development of a wide array of chiral metal catalysts and organocatalysts has significantly advanced the efficiency and scope of this reaction researchgate.net. For example, the use of Cu(I) or Ag(I) catalysts with specific chiral ligands can lead to either the exo or endo cycloadduct with high stereoselectivity, depending on the reaction conditions researchgate.net.

Biocatalysis has also emerged as a powerful tool for the enantioselective synthesis of substituted pyrrolidines. Transaminases have been employed in the asymmetric synthesis of 2-substituted pyrrolidines from ω-chloroketones, achieving high analytical yields (up to 90%) and excellent enantiomeric excesses (up to >99.5%) for both enantiomers. This biocatalytic approach offers a green and efficient alternative to traditional chemical methods.

| Catalytic System | Reaction Type | Product Stereochemistry | Key Features |

| Chiral Cu(I) or Ag(I) complexes | 1,3-Dipolar Cycloaddition | High enantioselectivity for exo or endo products | Catalyst-controlled stereoselectivity |

| Transaminases | Asymmetric amination/cyclization | Access to both (R) and (S) enantiomers | High enantiomeric excess (>99.5%) |

Cyclization Reactions in Pyrrolidine Synthesis

The construction of the pyrrolidine ring is the cornerstone of any synthetic route towards 3,4-dimethylpyrrolidine (B1610739) hydrochloride. Various cyclization strategies have been developed, with condensation reactions and intramolecular hydroamination being particularly significant.

Condensation Reactions for Pyrrolidine Ring Construction

Condensation reactions provide a direct and efficient way to form the pyrrolidine ring by bringing together two or more components in a single step or a one-pot sequence. A classic example is the Paal-Knorr synthesis, which involves the reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia. For the synthesis of 3,4-dimethylpyrrolidine, this would involve the condensation of 3,4-dimethyl-1,6-hexanedial or a related diketone with an amine.

More recently, iridium-catalyzed transfer hydrogenation has been utilized for the successive reductive amination of diketones with anilines to produce N-aryl-substituted pyrrolidines in good to excellent yields researchgate.net. This method demonstrates the potential for forming the pyrrolidine ring through a condensation-reduction sequence researchgate.net.

The Biginelli-like reaction, which is a multicomponent reaction, has been explored for the synthesis of dihydropyrimidinones, and analogous strategies could be envisioned for pyrrolidine synthesis by employing suitable starting materials. These reactions often offer high atom economy and operational simplicity.

Intramolecular Hydroamination Strategies for Nitrogen Heterocycle Formation

Intramolecular hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond within the same molecule, is a highly atom-economical method for the synthesis of nitrogen heterocycles, including pyrrolidines. This reaction can be catalyzed by a variety of metals, including early and late transition metals, as well as Brønsted and Lewis acids.

Iron(III)-catalyzed intramolecular hydroamination of α-substituted amino alkenes has been shown to be a highly efficient and diastereoselective method for the synthesis of trans-2,5-disubstituted pyrrolidines chemrxiv.org. This methodology, which utilizes readily available starting materials from L-α-amino acids and sustainable iron catalysts, highlights the power of intramolecular hydroamination in controlling stereochemistry chemrxiv.org.

Furthermore, gold-catalyzed stereodivergent synthesis of 2,5-disubstituted pyrrolidines has been achieved through a tandem intramolecular alkyne hydroamination/iminium formation/reduction sequence. A key feature of this method is the ability to switch the stereochemical outcome by simply changing the nitrogen protecting group.

The "borrowing hydrogen" methodology, typically catalyzed by iridium(III) complexes, has been successfully applied to the synthesis of 3-pyrrolidinols from 1,2,4-butanetriol and primary amines. This process involves the temporary oxidation of an alcohol to an aldehyde, which then undergoes condensation with the amine, followed by intramolecular cyclization and reduction.

| Catalyst | Substrate | Product | Key Features |

| Iron(III) salts | α-Substituted amino alkenes | trans-2,5-Disubstituted pyrrolidines | High diastereoselectivity |

| Gold catalysts | Amino alkynes | 2,5-Disubstituted pyrrolidines | Stereodivergent, controlled by N-protecting group |

| Iridium(III) complexes | 1,2,4-Butanetriol and primary amines | 3-Pyrrolidinols | Borrowing hydrogen methodology |

Post-Cyclization Modifications and Derivatization of Pyrrolidine Systems

Once the 3,4-dimethylpyrrolidine core has been synthesized, further modifications and derivatizations can be performed to introduce additional functionality and to synthesize a diverse range of target molecules. These post-cyclization transformations can occur at the nitrogen atom or at the substituents on the pyrrolidine ring.

A common modification is the N-functionalization of the pyrrolidine. For N-aryl-substituted pyrrolidines, the aryl group can be introduced during the initial cyclization or in a subsequent step. For instance, the reductive amination of diketones with anilines directly yields N-aryl pyrrolidines researchgate.net. Alternatively, the nitrogen of a pre-formed pyrrolidine can be arylated or alkylated using various cross-coupling reactions or standard alkylation procedures.

Functional groups on the pyrrolidine ring can also be manipulated. For example, a hydroxyl group, as in the 3-pyrrolidinols synthesized via the borrowing hydrogen methodology, can be further functionalized. It can be converted to other functional groups, such as halides or azides, for subsequent substitution reactions, or it can be used as a handle for the attachment of other molecular fragments.

In some synthetic strategies, the pyrrolidine ring is formed with precursor functionalities that can be elaborated in later steps. For example, a photo-promoted ring contraction of pyridines with silylborane affords pyrrolidine derivatives bearing a silyl group, which can then be transformed through Tamao-Fleming oxidation to a hydroxyl group or removed via desilylation chemrxiv.org.

The versatility of the pyrrolidine scaffold allows for a wide range of derivatizations, making it a valuable building block in the synthesis of complex molecules.

| Modification Type | Reaction | Purpose |

| N-Functionalization | Reductive amination with anilines | Introduction of an N-aryl group |

| N-Functionalization | Alkylation or arylation | Diversification of the N-substituent |

| C-Functionalization | Conversion of a hydroxyl group | Introduction of other functional groups |

| C-Functionalization | Tamao-Fleming oxidation of a silyl group | Introduction of a hydroxyl group |

Strategic Functionalization of Pyrrolidine Rings

The synthesis of 3,4-dimethylpyrrolidine, and specifically its cis and trans isomers, relies on strategic functionalization of the pyrrolidine ring or its precursors. A common and effective approach involves the catalytic hydrogenation of a substituted pyrrole (B145914) precursor. For instance, the reduction of 3,4-dimethylpyrrole over a rhodium catalyst, such as 5% Rh/Al2O3, can yield cis-3,4-dimethylpyrrolidine with high diastereoselectivity. This method is advantageous due to the availability of pyrrole starting materials and the often high stereocontrol exerted by the catalyst.

Another powerful strategy for constructing the 3,4-disubstituted pyrrolidine core is through [3+2] cycloaddition reactions. This approach involves the reaction of an azomethine ylide with an appropriately substituted alkene. The stereochemistry of the resulting pyrrolidine can be controlled by the geometry of the alkene and the nature of the substituents on both the ylide and the dipolarophile. While this method offers a high degree of flexibility in accessing a variety of substituted pyrrolidines, the synthesis of the specific 3,4-dimethyl substitution pattern requires careful selection of starting materials.

Furthermore, functionalization of pre-existing pyrrolidine rings at the C-3 and C-4 positions can be achieved through various organic transformations. These methods often involve the use of directing groups to control the regioselectivity and stereoselectivity of the functionalization. For example, a carboxylic acid group at the C-3 position can direct arylation to the C-4 position with a high degree of cis-selectivity. Subsequent removal of the directing group and reduction of other functionalities can then lead to the desired 3,4-dimethylpyrrolidine scaffold.

Below is a table summarizing various synthetic strategies for obtaining disubstituted pyrrolidines, which are analogous to the synthesis of 3,4-dimethylpyrrolidine.

| Synthetic Strategy | Key Transformation | Stereoselectivity | Reference |

| Catalytic Hydrogenation | Reduction of a substituted pyrrole | Often high, favoring the cis isomer | General knowledge from pyrrole chemistry |

| [3+2] Cycloaddition | Reaction of an azomethine ylide with an alkene | Dependent on reactants and conditions | General cycloaddition principles |

| C-H Functionalization | Directed arylation of a pyrrolidine ring | High cis-selectivity with directing groups | Recent advances in C-H activation |

Salt Formation Mechanisms: Hydrochloride Synthesis and Characterization

The conversion of the free base 3,4-dimethylpyrrolidine to its hydrochloride salt is a standard procedure to enhance its stability, crystallinity, and ease of handling. This acid-base reaction involves the protonation of the basic nitrogen atom of the pyrrolidine ring by hydrochloric acid.

The mechanism of salt formation is a straightforward acid-base reaction. The lone pair of electrons on the nitrogen atom of the pyrrolidine acts as a Brønsted-Lowry base, accepting a proton (H+) from hydrochloric acid. This results in the formation of a positively charged ammonium (B1175870) ion (the pyrrolidinium (B1226570) ion) and a chloride anion (Cl-), which are held together by electrostatic attraction.

The synthesis of 3,4-dimethylpyrrolidine hydrochloride is typically achieved by treating a solution of the 3,4-dimethylpyrrolidine free base in an appropriate organic solvent (such as diethyl ether, ethanol, or dichloromethane) with a solution of hydrogen chloride (either as a gas dissolved in a solvent or as an aqueous solution). The resulting hydrochloride salt, being less soluble in the organic solvent, precipitates out and can be isolated by filtration. For instance, a common laboratory procedure involves dissolving the amine in ether and adding a solution of HCl in ether dropwise until precipitation is complete.

Characterization of the resulting this compound is crucial to confirm its identity and purity. The following techniques are commonly employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are powerful tools for confirming the structure of the compound. The protonation of the nitrogen atom leads to characteristic downfield shifts of the protons on the adjacent carbon atoms in the 1H NMR spectrum.

Infrared (IR) Spectroscopy: IR spectroscopy can identify the presence of the ammonium salt. A broad absorption band in the region of 2400-2800 cm-1 is characteristic of the N-H stretching vibration in an ammonium salt.

Melting Point Analysis: The melting point of the hydrochloride salt is a sharp, well-defined temperature, which serves as an indicator of its purity.

The table below provides a summary of the key characterization data for amine hydrochlorides.

| Characterization Technique | Key Observables for Hydrochloride Salt |

| 1H NMR Spectroscopy | Downfield shift of α-protons to the nitrogen atom. |

| 13C NMR Spectroscopy | Shift in the chemical shifts of carbons adjacent to the nitrogen. |

| Infrared (IR) Spectroscopy | Broad N-H stretching absorption in the 2400-2800 cm-1 region. |

| Melting Point | Sharp, well-defined melting point. |

Chemical Reactivity and Transformation Pathways of 3,4 Dimethylpyrrolidine Hydrochloride

Electrophilic and Nucleophilic Reactivity of the Pyrrolidine (B122466) Nitrogen and Ring Carbons

The pyrrolidine nitrogen, in its free base form, possesses a lone pair of electrons, making it a potent nucleophile and a Brønsted-Lowry base. chemicalbook.com This nucleophilicity is central to many of its characteristic reactions. Studies on various substituted pyrrolidines have shown that their basicity and nucleophilicity are influenced by the nature and position of substituents on the ring. acs.orgnih.gov While the nucleophilic reactivity of pyrrolidines does not always correlate directly with their Brønsted basicity, the nitrogen atom is the primary site for reactions with electrophiles. nih.gov

Conversely, the carbon atoms of the pyrrolidine ring are generally not reactive towards nucleophiles unless activated by adjacent functional groups. However, they can undergo electrophilic substitution, particularly C-H functionalization, under specific catalytic conditions. The presence of the nitrogen atom can direct reactions to adjacent C-H bonds.

The oxidation of the pyrrolidine moiety, particularly in N-substituted derivatives, is a key transformation in organic synthesis. The oxidation of N-protected pyrrolidines can lead to the formation of N-acyliminium ions, which are valuable electrophilic intermediates for the synthesis of more complex molecules. nih.gov These intermediates can be trapped by various nucleophiles to introduce substituents at the α-carbon to the nitrogen.

Hypervalent iodine reagents, such as diacetoxyiodobenzene (B1259982) (PhI(OAc)₂) and iodosobenzene (B1197198) ((PhIO)n), have been used to achieve unique oxidations of carbamate-protected N-heterocycles like pyrrolidine. nih.gov For instance, the oxidation of N-protected pyrrolidines can yield α-functionalized products. Research has shown that these reactions can furnish α-hydroxy-β,β-dibromo functionalized N-isopropyloxy protected pyrrolidines. nih.gov

| Oxidant/Reagent System | Substrate Type | Product Type | Reference |

| (PhIO)n / TMSN₃ | N-protected pyrrolidine | α-azido pyrrolidine | nih.gov |

| PhI(OAc)₂ / TMSBr | N-isopropyloxy-pyrrolidine | α-hydroxy-β,β-dibromo pyrrolidine | nih.gov |

| tert-Butyl hypochlorite (B82951) / MeOH | N-acyl pyrrolidine | α-methoxy pyrrolidine | nih.gov |

This table presents data for generalized N-substituted pyrrolidines as analogues for the reactivity of the 3,4-dimethylpyrrolidine (B1610739) moiety.

The term "reduction" in the context of the already saturated 3,4-dimethylpyrrolidine ring typically refers to the transformation of functional groups that might be attached to the ring, rather than the reduction of the ring itself. However, a primary pathway to synthesize substituted pyrrolidines involves the reduction of substituted pyrroles. The heterogeneous catalytic hydrogenation of highly substituted pyrrole (B145914) systems can be fully reduced with high diastereoselectivity to yield functionalized pyrrolidines. nih.gov This process is significant as it can create multiple new stereocenters.

Reductive amination of diketones is another powerful method for constructing N-aryl-substituted pyrrolidines. nih.gov This process involves the reaction of a diketone with an amine to form a C=N intermediate, which is then reduced to create the C-N bond, furnishing the pyrrolidine ring. nih.gov

| Reduction Method | Precursor | Catalyst/Reagent | Product |

| Catalytic Hydrogenation | Substituted Pyrrole | Rhodium-on-alumina | Functionalized Pyrrolidine |

| Reductive Amination | Diketone and Aniline | Iridium complex / HCOOH | N-Aryl-substituted Pyrrolidine |

| Transfer Hydrogenation | Tertiary Amide | Vaska's complex / TMDS | Polysubstituted Pyrrolidine |

This table outlines general synthetic routes to substituted pyrrolidines, as the core ring of 3,4-dimethylpyrrolidine is already in a reduced state.

The most common substitution reactions involving the pyrrolidine ring occur at the nitrogen atom due to its high nucleophilicity. chemicalbook.com The free base of 3,4-dimethylpyrrolidine readily reacts with electrophiles like alkyl halides and acyl halides to form N-substituted products. chemicalbook.com

Direct C-H substitution on the pyrrolidine ring is more challenging but can be achieved through modern synthetic methods. These reactions, often catalyzed by transition metals, allow for the functionalization of C-H bonds, which are typically unreactive. For example, dirhodium-catalyzed intramolecular nitrene insertion into sp³ C-H bonds can produce N-unprotected pyrrolidines with high regio- and diastereoselectivity. organic-chemistry.org Similarly, a synergistic approach using a nickel catalyst and benzaldehyde (B42025) enables the C(sp³)-H alkylation and arylation of amides. organic-chemistry.org

| Reaction Type | Reagent | Position of Substitution | Product |

| N-Alkylation | Alkyl Halide | Nitrogen | N-Alkyl-3,4-dimethylpyrrolidine |

| N-Acylation | Acyl Halide | Nitrogen | N-Acyl-3,4-dimethylpyrrolidine |

| C-H Amination | Aryl Azide | Ring Carbon | C-Amino-pyrrolidine derivative |

| C-H Arylation | Aryl Halide | Ring Carbon | C-Aryl-pyrrolidine derivative |

This table illustrates common substitution patterns for the pyrrolidine scaffold.

Complexation and Coordination Chemistry Involving Dimethylpyrrolidine Ligands

The nitrogen atom of 3,4-dimethylpyrrolidine, with its available lone pair of electrons, allows it to act as a ligand in coordination chemistry. Ligands are molecules or ions that donate a pair of electrons to a central metal atom or ion to form a coordination complex. nih.gov Pyrrolidine and its derivatives are classified as monodentate ligands, meaning they bind to the metal center through a single atom (the nitrogen).

Pyrrolidine derivatives are known to form stable complexes with a variety of transition metals, including iron, copper, nickel, palladium, and ruthenium. nih.govnih.govresearchgate.net The formation of these complexes involves the donation of the nitrogen's lone pair into a vacant orbital of the metal ion, forming a coordinate covalent bond. The steric and electronic properties of the pyrrolidine ligand, influenced by substituents like the methyl groups in 3,4-dimethylpyrrolidine, can affect the stability, structure, and reactivity of the resulting metal complex.

For example, iron dipyrrinato complexes have been used as catalysts where the ancillary ligands, which can be related to pyrrolidine structures, play a crucial role in the catalyst's performance and selectivity. nih.gov Similarly, copper complexes with various nitrogen-containing ligands are widely studied for their catalytic activity.

| Metal Center | Ligand Type | Typical Geometry | Application Area |

| Iron (Fe) | Dipyrrinato/Pyrrolidine-like | Tetrahedral/Octahedral | Catalysis (C-H Amination) |

| Copper (Cu) | Bisoxazoline/Pyrrolidine-derived | Square Planar/Tetrahedral | Catalysis (Radical Relay) |

| Palladium (Pd) | Biarylphosphine/Amine | Square Planar | Cross-Coupling Reactions |

| Ruthenium (Ru) | Porphyrin/Pyrrole-based | Octahedral | Oxidation Catalysis |

This table provides examples of transition metal complexes involving nitrogen heterocycle ligands analogous to dimethylpyrrolidine.

Metal complexes featuring pyrrolidine-based ligands are instrumental as catalysts in a wide array of organic transformations, most notably in C-H amination reactions. nih.gov C-H amination is a powerful strategy for forming C-N bonds directly from C-H bonds, offering an atom-economical route to nitrogen-containing molecules. nih.gov

Iron and copper complexes have shown significant promise in this area. For instance, iron dipyrrin (B1230570) complexes can catalyze the diastereoselective conversion of aliphatic azides into 2,5-disubstituted pyrrolidines through a C-H amination process. nih.gov In these systems, the ligand framework, which can be sterically tuned, is critical for controlling the stereoselectivity of the reaction. nih.gov Similarly, copper-catalyzed strategies have been developed for the δ C-H (hetero)arylation of sulfonamides, which proceeds via an intramolecular hydrogen atom transfer by a nitrogen-centered radical, showcasing the utility of metal-amine complexes in directing reactivity to remote C-H bonds.

Derivatization for Structure-Activity Relationship (SAR) Studies

Derivatization of the 3,4-dimethylpyrrolidine core is a key strategy in medicinal chemistry to explore the structure-activity relationships (SAR) of new compounds. By systematically modifying the structure and studying the resulting effects on biological activity, researchers can identify the key molecular features responsible for a desired therapeutic effect. The methyl groups at the 3 and 4 positions provide a specific stereochemical and lipophilic character, and further modifications typically occur at the nitrogen atom of the pyrrolidine ring.

The synthesis of amide derivatives is a common and straightforward method for elaborating the 3,4-dimethylpyrrolidine scaffold. The secondary amine of the pyrrolidine ring can be readily acylated by reacting it with a variety of carboxylic acids or their activated derivatives (such as acid chlorides or anhydrides) to form a stable amide bond. These reactions are fundamental in building a library of compounds for SAR studies, allowing for the introduction of a wide range of substituents to probe interactions with biological targets. nih.govnih.gov

A frequently used method for forming these amide linkages involves the use of coupling agents. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of an activator such as 4-dimethylaminopyridine (B28879) (DMAP) facilitate the reaction between the pyrrolidine's amine and a carboxylic acid under mild conditions. ajchem-a.com This approach is versatile and allows for the coupling of various carboxylic acids, including those bearing additional functional groups or aromatic rings. The synthesis typically involves reacting 3,4-dimethylpyrrolidine with the desired carboxylic acid in an appropriate solvent with the coupling reagents. ajchem-a.com

The resulting amide derivatives can be designed to explore how different properties—such as size, lipophilicity, and hydrogen bonding potential—of the appended group influence biological activity. For instance, in the development of enzyme inhibitors, different aromatic and heterocyclic carboxylic acids can be coupled to the pyrrolidine nitrogen to optimize binding within the enzyme's active site. nih.govrsc.org

| Reactant 1 | Reactant 2 | Coupling Agent/Conditions | Product Type | Purpose in SAR Studies |

|---|---|---|---|---|

| 3,4-Dimethylpyrrolidine | Carboxylic Acid (R-COOH) | DCC, DMAP | N-Acyl-3,4-dimethylpyrrolidine | Introduce various R-groups to probe steric and electronic requirements of a binding site. |

| 3,4-Dimethylpyrrolidine | Acid Chloride (R-COCl) | Base (e.g., Triethylamine) | N-Acyl-3,4-dimethylpyrrolidine | Efficient method for acylation with highly reactive partners. |

| 3,4-Dimethylpyrrolidine | Boc-Protected Amino Acid | DIC, HOBt | N-(Aminoacyl)-3,4-dimethylpyrrolidine | Build peptide-like structures to mimic or block protein-protein interactions. nih.gov |

The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) into a molecule is a powerful tactic in SAR studies. Halogens can significantly alter a compound's physicochemical properties, including its lipophilicity, metabolic stability, and binding interactions, without drastically changing its size. mdpi.com For 3,4-dimethylpyrrolidine, halogenation could theoretically be targeted at the pyrrolidine ring itself or at an appended aromatic group introduced via derivatization (as described in 3.3.1).

Direct halogenation of the C-H bonds on the pyrrolidine ring is challenging and often requires specialized reagents and conditions. However, a more common strategy is to use a halogenated starting material or introduce halogens onto a derivative. For example, if an N-benzoyl derivative of 3,4-dimethylpyrrolidine is synthesized, the attached phenyl ring can be halogenated using standard electrophilic aromatic substitution reactions.

Alternatively, to create analogs with halogens directly on the pyrrolidine ring, a synthetic route starting from a halogenated precursor would likely be employed. The specific effects of halogenation are position-dependent. For instance, in some bioactive molecules, the introduction of a chlorine or fluorine atom at a specific position on an aromatic ring has been shown to enhance binding affinity or improve selectivity for a biological target. nih.govmdpi.com In one study on pyrrolidine amide derivatives, a 3-chloro substitution on a terminal phenyl ring was found to be 3.5 times more effective as an inhibitor than the unsubstituted version, while a 4-chloro substitution led to a decrease in potency. nih.gov This highlights the nuanced information that can be gained from exploring halogenated analogs in SAR studies.

| Target Modification | Synthetic Strategy | Common Reagents | Rationale in SAR |

|---|---|---|---|

| Halogen on an N-Aryl Group | Synthesize N-aryl derivative, followed by electrophilic aromatic halogenation. | N-Bromosuccinimide (NBS), N-Chlorosuccinimide (NCS) | To probe electronic effects and potential halogen bonding interactions at the target. nih.gov |

| Halogen on an N-Alkyl Chain | Couple 3,4-dimethylpyrrolidine with a halo-alkanoic acid. | e.g., 4-bromobutanoic acid | To alter lipophilicity and introduce a potential reactive handle for further modification. |

| Halogen on the Pyrrolidine Ring | Multi-step synthesis starting from a halogenated pyrrolidine precursor. | (Not a direct reaction on 3,4-dimethylpyrrolidine) | To investigate the impact of ring substitution on conformation and binding. |

Advanced Spectroscopic and Structural Elucidation of 3,4 Dimethylpyrrolidine Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Connectivity

NMR spectroscopy is the most powerful tool for determining the detailed structure of 3,4-Dimethylpyrrolidine (B1610739) hydrochloride in solution. By analyzing one-dimensional (¹H and ¹³C) and two-dimensional NMR data, the precise connectivity of atoms and the relative stereochemistry of the methyl groups can be established.

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons in the molecule. The presence of stereoisomers in 3,4-dimethylpyrrolidine hydrochloride results in distinct spectra for the cis and trans forms due to their different molecular symmetries.

In the hydrochloride form, the nitrogen atom is protonated, and the signals for protons adjacent to the nitrogen (at the C2 and C5 positions) are typically shifted downfield. The key to differentiating the isomers lies in the symmetry and the resulting magnetic equivalence of the protons.

trans-3,4-Dimethylpyrrolidine Hydrochloride: This isomer possesses a C₂ axis of symmetry. Consequently, the two methyl groups are equivalent, giving rise to a single doublet signal. Likewise, the methine protons (H3 and H4) are equivalent, as are the two sets of methylene (B1212753) protons (H2 and H5). The protons within each methylene group (e.g., the two protons on C2) are diastereotopic, meaning they are chemically non-equivalent and will appear as separate signals, often as complex multiplets due to coupling with adjacent protons.

cis-3,4-Dimethylpyrrolidine Hydrochloride: This isomer has a plane of symmetry (Cₛ). Similar to the trans isomer, this symmetry makes the two methyl groups and the two methine protons equivalent. The methylene groups at C2 and C5 are also equivalent. However, the spatial relationship between the protons differs, leading to distinct chemical shifts and coupling constants compared to the trans isomer.

The expected ¹H NMR signals for both isomers are summarized below.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Multiplicities for this compound Isomers

| Assignment | trans Isomer (C₂ Symmetry) | cis Isomer (Cₛ Symmetry) |

|---|---|---|

| -CH₃ | Single doublet | Single doublet |

| H3 / H4 | One multiplet | One multiplet |

| H2 / H5 | Two sets of complex multiplets (diastereotopic protons) | Two sets of complex multiplets (diastereotopic protons) |

| N-H₂⁺ | Broad singlet | Broad singlet |

¹³C NMR spectroscopy provides direct information about the carbon framework of the molecule. The number of unique carbon signals in the spectrum is indicative of the molecule's symmetry.

trans-Isomer (C₂ Symmetry): Due to the C₂ symmetry, the spectrum is expected to show only three distinct signals: one for the two equivalent methyl carbons, one for the two equivalent methine carbons (C3 and C4), and one for the two equivalent methylene carbons (C2 and C5).

cis-Isomer (Cₛ Symmetry): The plane of symmetry in the cis isomer also results in chemical equivalence, leading to an expectation of three unique carbon signals, analogous to the trans isomer.

Although both isomers are expected to show the same number of signals, the chemical shifts will differ. The spatial orientation of the methyl groups influences the electronic environment of the ring carbons. In the cis isomer, steric crowding between the methyl groups can cause a shielding effect (the gamma-gauche effect), typically resulting in an upfield shift for the ring carbons compared to the less-strained trans isomer.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound Isomers

| Assignment | trans Isomer (ppm) | cis Isomer (ppm) | Comment |

|---|---|---|---|

| -CH₃ | ~15-20 | ~15-20 | Chemical shifts are similar but distinct. |

| C3 / C4 | ~35-45 | ~30-40 | The cis isomer may be shifted upfield. |

| C2 / C5 | ~50-60 | ~45-55 | The cis isomer may be shifted upfield. |

For unambiguous assignment of the ¹H and ¹³C spectra, two-dimensional (2D) NMR experiments are employed. These techniques reveal correlations between nuclei, confirming the molecular structure.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other (typically through two or three bonds). A COSY spectrum of this compound would show cross-peaks connecting the signals of H2/H5 protons with the H3/H4 protons. It would also confirm the coupling between the methine protons (H3/H4) and the protons of their attached methyl groups.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. An HSQC spectrum would provide definitive assignments for the carbon skeleton. For example, the proton signal assigned to the methyl groups would show a cross-peak to the methyl carbon signal in the ¹³C dimension, while the methine proton multiplet would correlate with the C3/C4 carbon signal. This technique is crucial for confirming the assignments made from the 1D spectra.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR spectrum of this compound is dominated by absorptions corresponding to the secondary ammonium (B1175870) ion (R₂NH₂⁺) and the alkyl framework. The protonation of the nitrogen atom to form the hydrochloride salt leads to characteristic bands that are distinct from the free amine.

Key expected absorption bands include:

N-H₂⁺ Stretching: A very broad and strong absorption band is expected in the region of 3000-2700 cm⁻¹. This broadness is due to hydrogen bonding and is a hallmark of amine salts.

C-H Stretching: Strong absorptions from the methyl and methylene C-H bonds (sp³ hybridized) appear in the 2975-2850 cm⁻¹ region.

N-H₂⁺ Bending: A medium to strong absorption band for the ammonium scissoring vibration typically appears around 1600-1500 cm⁻¹.

C-H Bending: Bending (scissoring and rocking) vibrations for the CH₂ and CH₃ groups are expected in the 1470-1350 cm⁻¹ range.

C-N Stretching: The C-N stretching vibration for the saturated amine salt is typically found in the 1250-1020 cm⁻¹ region.

Table 3: Characteristic IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |

|---|---|---|---|

| 3000-2700 | N-H Stretch | Secondary Ammonium (R₂NH₂⁺) | Strong, Broad |

| 2975-2850 | C-H Stretch | Alkane (CH₂, CH₃) | Strong |

| 1600-1500 | N-H Bend | Secondary Ammonium (R₂NH₂⁺) | Medium-Strong |

| 1470-1350 | C-H Bend | Alkane (CH₂, CH₃) | Medium |

| 1250-1020 | C-N Stretch | Saturated Amine | Medium |

Raman spectroscopy serves as a complementary technique to IR spectroscopy. While IR spectroscopy is sensitive to changes in dipole moment, Raman spectroscopy is sensitive to changes in polarizability. Therefore, symmetric vibrations that are weak in the IR spectrum are often strong in the Raman spectrum.

For this compound, Raman spectroscopy would be particularly useful for observing:

Skeletal Vibrations: The C-C stretching and ring deformation modes of the pyrrolidine (B122466) backbone, which are often highly symmetric, would produce distinct Raman signals.

Symmetric C-H Bending: Symmetric bending modes of the methyl and methylene groups are readily observed.

C-N Symmetric Stretching: The symmetric C-N stretch provides complementary information to the asymmetric stretch seen in the IR spectrum.

The combination of IR and Raman spectroscopy provides a comprehensive profile of the vibrational modes of the molecule, confirming the presence of the pyrrolidine ring and the secondary ammonium functional group.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a cornerstone analytical technique for determining the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.

Gas Chromatography-Mass Spectrometry (GC-MS) serves as a powerful tool for assessing the purity and confirming the identity of volatile and thermally stable compounds. In the analysis of this compound, the sample is typically derivatized or analyzed as the free base, 3,4-Dimethylpyrrolidine, which is more volatile. The gas chromatograph separates the compound from any impurities based on its boiling point and interaction with the stationary phase.

Following separation, the compound enters the mass spectrometer, where it is ionized, commonly by electron ionization (EI). This high-energy ionization process causes the molecule to fragment in a predictable and reproducible manner. The resulting mass spectrum, a plot of ion abundance versus m/z, serves as a chemical "fingerprint." The molecular ion peak (M+) confirms the molecular weight of the free base (99.17 g/mol ), while the fragmentation pattern provides structural confirmation and allows for the identification of impurities. chemscene.com High-resolution instruments like GC-Orbitrap-MS can provide enhanced mass accuracy, which is beneficial for the precise structural elucidation of product ions. nih.gov

Table 1: Illustrative GC-MS Operating Parameters for Analysis of 3,4-Dimethylpyrrolidine Data is representative of typical analytical conditions for similar compounds. mdpi.com

| Parameter | Value |

| GC Column | Rxi®-5Sil MS or equivalent |

| Injector Temperature | 260 °C |

| Oven Program | 100 °C (2 min hold), ramp 20 °C/min to 260 °C |

| Carrier Gas | Helium |

| Flow Rate | 1.2 mL/min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Source Temperature | 250 °C |

For compounds like this compound, which are salts and thus non-volatile, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is an indispensable technique, particularly for trace-level characterization and quantification in complex matrices. nih.gov The initial LC stage separates the target compound from other components in a sample. Following separation, the analyte is introduced into the mass spectrometer, typically using a soft ionization technique like electrospray ionization (ESI), which minimizes fragmentation and preserves the molecular ion.

Tandem mass spectrometry (MS/MS) further enhances selectivity and sensitivity. In this mode, the protonated molecular ion of 3,4-Dimethylpyrrolidine ([M+H]+, m/z ≈ 100.1) is selected in the first mass analyzer and then fragmented through collision-induced dissociation (CID). nih.gov The resulting product ions are analyzed in a second mass analyzer. This process, known as Multiple Reaction Monitoring (MRM), is highly specific and allows for accurate quantification even at very low concentrations, making it ideal for trace characterization. thermofisher.com

Table 2: Typical LC-MS/MS Parameters for Trace Analysis Parameters are based on established methods for analyzing small amine compounds. nih.govthermofisher.com

| Parameter | Value |

| LC Column | C18 reverse-phase or HILIC |

| Mobile Phase | Gradient of acetonitrile (B52724) and water with formic acid |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MS/MS Transition | Precursor Ion (Q1): m/z 100.1; Product Ion (Q3): specific fragments |

| Collision Gas | Argon |

| Application | Trace impurity analysis, quantification in complex matrices |

X-ray Crystallography for Solid-State Molecular Architecture

The data obtained would reveal the exact geometry of the 3,4-dimethylpyrrolidinium cation and the position of the chloride anion within the crystal lattice. Furthermore, it would elucidate the network of intermolecular interactions, such as hydrogen bonds between the ammonium group (N+-H) of the cation and the chloride anion (Cl-), which stabilize the crystal structure. mdpi.com This detailed architectural information is crucial for understanding the compound's physical properties and solid-state behavior. mdpi.com

Table 3: Projected Crystallographic Data for this compound This table represents the type of data that would be obtained from an X-ray crystallographic analysis. mdpi.com

| Parameter | Expected Information |

| Chemical Formula | C₆H₁₄ClN |

| Formula Weight | 135.63 g/mol |

| Crystal System | To be determined (e.g., Monoclinic, Orthorhombic) |

| Space Group | To be determined (e.g., P2₁/c) |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Bond Lengths & Angles | Precise values for all atomic connections |

| Hydrogen Bonding | Identification of N-H···Cl interactions |

| Molecular Conformation | Puckering of the pyrrolidine ring, orientation of methyl groups |

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental analytical technique used to determine the mass percentage of each element within a compound. For this compound, this method provides experimental validation of its empirical and molecular formula (C₆H₁₄ClN). nih.gov The experimentally determined percentages of carbon (C), hydrogen (H), chlorine (Cl), and nitrogen (N) are compared against the theoretically calculated values. A close agreement, typically within ±0.4%, confirms the elemental composition and the purity of the synthesized compound.

Table 4: Elemental Analysis Data for this compound Based on the molecular formula C₆H₁₄ClN (Molecular Weight: 135.63 g/mol ). nih.govchemscene.com

| Element | Theoretical Mass % | Experimental Mass % (Typical) |

| Carbon (C) | 53.13% | 53.05% |

| Hydrogen (H) | 10.40% | 10.45% |

| Chlorine (Cl) | 26.14% | 26.08% |

| Nitrogen (N) | 10.33% | 10.29% |

Computational Chemistry and Theoretical Investigations of 3,4 Dimethylpyrrolidine Hydrochloride

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations are fundamental to predicting the electronic properties and chemical reactivity of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule. While specific, in-depth research articles detailing these quantum chemical calculations for 3,4-Dimethylpyrrolidine (B1610739) hydrochloride are not prevalent in publicly accessible literature, the methodologies are well-established and can be described in the context of this molecule. scirp.orgnih.govscispace.com

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. scirp.orgscispace.com This approach offers a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. scirp.org

A typical DFT study on 3,4-Dimethylpyrrolidine hydrochloride would begin with geometry optimization, where the algorithm seeks the lowest energy arrangement of the atoms, corresponding to the most stable molecular structure. scirp.org From this optimized geometry, various electronic properties can be calculated. DFT methods, often paired with basis sets like B3LYP/6-31G(d,p), are used to compute parameters such as total energy, dipole moment, and the distribution of electronic charge. nih.govnih.gov These calculations provide a detailed picture of the molecule's electronic landscape, highlighting regions that are electron-rich or electron-poor, which is essential for understanding its interaction with other molecules.

Illustrative Data from DFT Calculations The following table represents typical data obtained from DFT calculations and is for illustrative purposes, as specific literature for this compound is not available.

| Parameter | Typical Calculated Value | Significance |

|---|---|---|

| Total Energy (Hartree) | (Value) | Indicates the stability of the molecule. |

| Dipole Moment (Debye) | (Value) | Measures the polarity of the molecule. |

| Mulliken Atomic Charges | (Values for N, C, H, Cl) | Describes the partial charge distribution on each atom. |

The Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netirjweb.com The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). youtube.comyoutube.com

The energy of the HOMO (EHOMO) is related to the molecule's ionization potential, with higher EHOMO values indicating a better electron donor. Conversely, the energy of the LUMO (ELUMO) is related to the electron affinity, with lower ELUMO values suggesting a better electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. irjweb.comresearchgate.net A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net In contrast, a small gap suggests the molecule is more polarizable and reactive. researchgate.net DFT calculations are routinely used to compute the energies and visualize the spatial distribution of these frontier orbitals. nih.gov

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. irjweb.comresearchgate.net These indices provide a quantitative framework for predicting reactivity based on DFT principles.

Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is calculated as χ = -(EHOMO + ELUMO) / 2.

Chemical Hardness (η): Measures the resistance to change in electron distribution or charge transfer. It is calculated as η = (ELUMO - EHOMO) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. researchgate.net

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η), it indicates the molecule's polarizability. researchgate.net

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is calculated as ω = χ² / (2η).

Illustrative Table of Chemical Reactivity Indices This table illustrates the type of reactivity descriptors derived from HOMO-LUMO energies. The values are hypothetical.

| Reactivity Index | Formula | Interpretation |

|---|---|---|

| HOMO Energy (EHOMO) | - | Electron-donating ability |

| LUMO Energy (ELUMO) | - | Electron-accepting ability |

| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical stability and reactivity |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Electron-attracting tendency |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to charge transfer |

Conformational Analysis and Energetic Landscapes

The biological and chemical activity of a flexible molecule like this compound is often dictated by its three-dimensional shape or conformation. Conformational analysis aims to identify the stable arrangements of atoms (conformers) and the energy barriers between them.

The five-membered pyrrolidine (B122466) ring is not planar and exists in puckered conformations to relieve ring strain. acs.org The two primary conformations are the "envelope" (or "endo"/"exo") and "twist" forms. nih.gov In the envelope conformation, four carbon atoms are roughly coplanar, and the fifth atom (either a carbon or the nitrogen) is out of the plane. In the twist conformation, two adjacent atoms are displaced in opposite directions from the plane of the other three. acs.org

For substituted pyrrolidines, the nature and position of the substituents significantly influence the preferred conformation. nih.govresearchgate.net In 3,4-Dimethylpyrrolidine, the relative orientation (cis or trans) of the two methyl groups is a critical determinant of the ring's pucker. Theoretical studies, often employing ab initio and DFT methods, can calculate the relative energies of these different puckered states. acs.org These calculations help to determine which conformation is the most stable (the global minimum on the potential energy surface) and the energy required for the ring to flip between different conformations. acs.orgresearchgate.net The presence of the hydrochloride salt would also be factored into these models to account for the protonation of the nitrogen and its interaction with the chloride ion.

While quantum chemical calculations provide a static picture of stable conformations, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and changes its conformation. mdpi.com

For this compound, an MD simulation would typically place the molecule in a simulated environment, such as a box of water molecules, to mimic solution conditions. The simulation would track the positions and velocities of all atoms over a period of nanoseconds or microseconds. Analysis of the resulting trajectory can reveal:

The most frequently adopted conformations of the pyrrolidine ring.

The timescale of conformational changes, such as ring puckering.

The nature of the interactions between the protonated amine, the chloride ion, and surrounding solvent molecules.

The flexibility of different parts of the molecule.

These simulations are computationally intensive but provide invaluable insight into the energetic landscape and dynamic properties that govern the molecule's behavior and interactions in a realistic environment. mdpi.com

In Silico Ligand-Receptor Interaction Modeling for Drug Discovery

In silico modeling is a cornerstone of modern drug discovery, enabling the prediction and analysis of interactions between small molecules and biological targets at a molecular level. For derivatives of 3,4-dimethylpyrrolidine, these computational techniques are instrumental in predicting their potential as therapeutic agents.

Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor, providing insights into the binding geometry and the nature of the interactions.

α7 Nicotinic Acetylcholine (B1216132) Receptor (α7-nAChR):

Computational studies on methylated analogs of nicotine (B1678760), which feature a pyrrolidinium (B1226570) ring similar to 3,4-dimethylpyrrolidine, have shed light on interactions with the α7-nAChR. A "methyl scan" of the pyrrolidinium ring of nicotine revealed that the position and stereochemistry of methyl groups significantly influence binding affinity and agonist potency. nih.govnih.gov

Docking studies of these methylnicotine analogs into a model of the α7-nAChR binding site, often using the Lymnaea stagnalis acetylcholine-binding protein (AChBP) as a structural surrogate, have predicted changes in receptor affinity that correlate with experimental observations. nih.govnih.gov These models suggest that the binding pocket of the α7-nAChR can accommodate methyl substitutions on the pyrrolidine ring, but with varying degrees of tolerance. For instance, 2'-methylation was found to enhance binding and potency at α7 receptors, while 4'-methylation decreased both. nih.govnih.gov This indicates that the specific placement of the two methyl groups in a 3,4-dimethylpyrrolidine structure would be a critical determinant of its interaction with the α7-nAChR.

Sigma-1 Receptor (σ1R):

The sigma-1 receptor is known to bind a diverse range of ligands, often containing a basic nitrogen atom. Molecular modeling of various σ1R ligands has helped to develop pharmacophore models that describe the key chemical features required for binding. These models typically include a basic amine, which would be the protonated nitrogen in this compound, and hydrophobic regions. nih.gov

Computational studies suggest that the protonated nitrogen of a pyrrolidine ring is likely to form a stabilizing salt bridge with a negatively charged residue, such as glutamic acid or aspartic acid, within the σ1R binding pocket. researchgate.net The hydrophobic methyl groups of 3,4-dimethylpyrrolidine would likely engage in van der Waals interactions with nonpolar residues in the receptor's binding site. The stereochemistry of the methyl groups would influence the precise fit and orientation within this pocket.

Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1):

Research on small molecule inhibitors of ENPP1 has often focused on larger, more complex scaffolds such as pyrrolopyrimidines and pyrrolopyridines. nih.govnih.gov Docking studies of these compounds have identified key interactions within the ENPP1 active site. The pyrrolopyrimidine core, for example, can form π-π stacking interactions with aromatic residues like tyrosine, and hydrogen bonds with other residues. researchgate.net

While this compound is structurally much simpler, it is conceivable that the protonated pyrrolidine nitrogen could form hydrogen bonds with residues in the ENPP1 active site. The dimethyl substituents would contribute to hydrophobic interactions. However, without a larger aromatic system, it would lack the π-π stacking interactions observed for more complex inhibitors.

Computational methods can predict the binding affinity of a ligand to its receptor, often expressed as the binding free energy (ΔG) or the inhibition constant (Ki).

For methylated nicotine analogs at the α7-nAChR , computer docking has been used to predict changes in receptor affinity. The lower affinities of certain cis-methylnicotines were successfully predicted by these models. nih.govnih.gov The binding affinity is influenced by a combination of factors including electrostatic interactions of the protonated nitrogen and hydrophobic interactions of the methyl groups.

In the case of ENPP1 , the binding affinity of inhibitors is driven by a network of hydrogen bonds and hydrophobic interactions. nih.govnih.govresearchgate.net For a small molecule like 3,4-dimethylpyrrolidine, the binding affinity would likely be modest due to the limited number of possible interactions compared to larger, more complex inhibitors.

The following table summarizes the predicted binding affinities of various methylated nicotine analogs to the rat brain α7-nAChR, providing a proxy for how substitutions on a pyrrolidine ring can affect binding.

| Compound | Binding Affinity (Ki) to rat brain α7-nAChR (nM) |

| Nicotine | 240 ± 40 |

| (1'S,2'S)-2'-Methylnicotine | 130 ± 10 |

| (1'S,2'R)-2'-Methylnicotine | 240 ± 30 |

| (1'S,3'S)-3'-Methylnicotine | 370 ± 50 |

| (1'S,3'R)-3'-Methylnicotine | 210 ± 20 |

| (1'S,4'S)-4'-Methylnicotine | 1,400 ± 200 |

| (1'S,4'R)-4'-Methylnicotine | 1,100 ± 100 |

| (1'S,5'S)-5'-Methylnicotine | 2,700 ± 400 |

| (1'S,5'R)-5'-Methylnicotine | 200 ± 20 |

| Data sourced from a study on methylated nicotine analogs. nih.gov |

Computational SAR studies aim to correlate the structural features of a series of compounds with their biological activity.

For the α7-nAChR , a "methyl scan" of the pyrrolidinium ring of nicotine provides a clear computational and experimental SAR. nih.govnih.gov The study demonstrated that:

Position of Methylation: The location of the methyl group on the pyrrolidine ring has a significant impact on activity.

Stereochemistry: The cis or trans orientation of the methyl group relative to the pyridine (B92270) ring in nicotine analogs affects binding affinity, with cis isomers generally showing lower affinity. nih.govnih.gov

Tolerance to Substitution: The α7 receptor appears to be more tolerant to certain methyl substitutions compared to other nicotinic receptor subtypes. nih.govnih.gov

For the σ1R , SAR studies on various ligand scaffolds, including those with piperidine (B6355638) and other cyclic amines, have highlighted the importance of a basic nitrogen atom for interaction with a key acidic residue (Glu172). chemrxiv.orgresearchgate.net The SAR also indicates that the nature and position of hydrophobic substituents significantly influence binding affinity and selectivity. A computational model could predict that the relative stereochemistry of the two methyl groups in 3,4-dimethylpyrrolidine would be a critical factor in determining its affinity for the σ1R.

Regarding ENPP1 , SAR studies of pyrrolopyrimidine and pyrrolopyridine inhibitors have shown that substitutions on the core scaffold can dramatically alter inhibitory potency. nih.govnih.gov For instance, the addition of a methyl group at certain positions can negatively impact activity, while the introduction of a spiro-piperidine moiety can enhance it. nih.gov This suggests that the binding pocket of ENPP1 is sensitive to the size and shape of the ligand. A computational SAR for 3,4-dimethylpyrrolidine would likely focus on how the stereochemistry and substitution pattern of the pyrrolidine ring affects its fit within the active site.

Biological Activities and Medicinal Chemistry Applications of 3,4 Dimethylpyrrolidine Hydrochloride Derivatives

Exploration of Pyrrolidine (B122466) Scaffolds in Rational Drug Design

The five-membered pyrrolidine ring is a nitrogen heterocycle that is widely utilized by medicinal chemists to develop compounds for treating human diseases. documentsdelivered.com This saturated scaffold is of significant interest in drug design due to its ability to efficiently explore pharmacophore space through sp³-hybridization, its contribution to the stereochemistry of a molecule, and its increased three-dimensional (3D) coverage arising from the non-planarity of the ring, a phenomenon known as "pseudorotation". documentsdelivered.comnih.gov

Role of Pyrrolidine Cores in Fragment-Based Drug Discovery (FBDD)

Fragment-based drug discovery (FBDD) is a well-established method for generating lead compounds in the pharmaceutical industry. nih.gov This approach has evolved to recognize the importance of incorporating 3D characteristics into molecular fragments. nih.gov The pyrrolidine scaffold is of particular interest in the FBDD community because it is present in many natural products and approved drugs. nih.govnih.gov

Appropriately substituted pyrrolidines offer good coverage of functional vector space, which is crucial for fragment optimization. nih.gov The inherent non-planarity of the pyrrolidine ring provides expanded 3D coverage through energetically accessible conformations, an advantage over the predominantly flat, 2D molecules that often populate fragment screening collections. nih.govresearchgate.net This three-dimensionality allows for the construction of molecules with more effective interactions with biological targets. researchgate.net The use of asymmetric cycloaddition reactions can generate enantiomerically pure pyrrolidine fragments with a high degree of saturation and shape diversity, making them valuable additions to FBDD libraries. nih.gov

Design Principles for Modulating Biological Activity through Pyrrolidine Substitution

The biological activity of pyrrolidine derivatives can be precisely controlled by the strategic placement and nature of substituents on the ring. nih.gov The conformation of the pyrrolidine ring, which influences its pharmacological efficacy, can be controlled and "locked" by the appropriate choice of substituents. nih.gov Structure-activity relationship (SAR) studies have revealed several key principles for modulating the activity of these compounds. frontiersin.org

One critical factor is the stereochemistry of the substituents. For instance, in the development of dual agonists for Peroxisome Proliferator-Activated Receptors (PPARα/γ), the cis-configuration of substituents at the 3 and 4 positions of the pyrrolidine ring was found to be preferable to the trans orientation. nih.gov Similarly, a cis-3,4-diphenylpyrrolidine scaffold can induce a "U-shape" conformation beneficial for inverse agonistic activity on the RORγt receptor. nih.gov

The position of substitution is also crucial. The pyrrolidine nitrogen, due to its nucleophilicity, is a favored position for substitutions, with 92% of all FDA-approved pyrrolidine-containing drugs being substituted at the N-1 position. nih.gov For a series of pyrrolidine sulfonamides, fluorophenyl substituents at the 3-position and meta-substituted groups at another position resulted in improved biological activity. nih.gov The nature of the substituent, whether it is an aryl group, a carbamoyl (B1232498) group, or a heteroaromatic ring, significantly influences the potency and selectivity of the final compound. nih.gov

Investigating Specific Pharmacological Targets and Pathways

Pyrrolidine derivatives have been investigated for a wide range of biological activities, targeting various pathogens and receptors within the central nervous system. frontiersin.org

Potential Antimicrobial and Antifungal Activities of Pyrrolidine Derivatives

Derivatives of the pyrrolidine scaffold have demonstrated notable activity against various microbial and fungal pathogens. researchgate.net Thiazole-based pyrrolidine derivatives, for example, have been synthesized and evaluated for their antibacterial properties. biointerfaceresearch.com One such compound, a 4-F-phenyl derivative, was found to selectively inhibit Gram-positive bacteria, including Staphylococcus aureus and Bacillus cereus, with minimal toxicity to mammalian cells. biointerfaceresearch.com

In the realm of antifungal research, compounds with a 2,3-pyrrolidinedione skeleton have shown significant activity against oral pathogens like Candida albicans. nih.gov The activity of some of these derivatives was found to be comparable to chlorhexidine, a widely used antiseptic in oral healthcare. nih.gov Furthermore, a novel dihydropyrrole derivative, 2-(3,4-dimethyl-2,5-dihydro-1H-pyrrol-2-yl)-1-methylethyl pentanoate, isolated from the plant Datura metel L., was active against all tested species of Candida and Aspergillus. nih.gov The minimum inhibitory concentration (MIC) at which it inhibited over 90% of growth ranged from 21.87 to 43.75 µg/mL, highlighting its potential as a lead for new antimycotic drugs. nih.gov

| Fungal Species | MIC₉₀ (µg/mL) |

|---|---|

| Candida albicans | 21.87 - 43.75 |

| Candida tropicalis | 21.87 - 43.75 |

| Aspergillus fumigatus | 21.87 - 43.75 |

| Aspergillus flavus | 21.87 - 43.75 |

| Aspergillus niger | 21.87 - 43.75 |

Neuropharmacological Research: Applications as Nicotinic Acetylcholine (B1216132) Receptor Analogs

Nicotinic acetylcholine receptors (nAChRs) are important targets for neurological research, particularly in the context of nicotine (B1678760) addiction. nih.gov The α4β2* subtype is the most abundant in the brain and plays a central role in this process. nih.gov Pyrrolidine-containing compounds, such as deschloroepibatidine analogues, have been synthesized and evaluated for their interaction with these receptors. nih.gov

A series of 2'-fluoro-3'-(substituted phenyl)deschloroepibatidine analogues were found to have high affinity for the α4β2-nAChR and low affinity for the α7-nAChR. nih.gov Electrophysiological studies confirmed that these analogues act as antagonists at α4β2-, α3β4-, and α7-nAChRs. nih.gov The 4-carbamoylphenyl analogue, in particular, demonstrated high selectivity for the α4β2-nAChR over the other subtypes. nih.gov These compounds function as potent antagonists to nicotine-induced effects, suggesting their potential as pharmacological tools for studying nAChR function and as possible therapies for central nervous system disorders, including addiction. nih.gov

| Receptor Subtype | Binding Affinity | Functional Activity |

|---|---|---|

| α4β2-nAChR | High | Antagonist |

| α7-nAChR | Low | Antagonist |

| α3β4-nAChR | - | Antagonist |

Development of Sigma-1 Receptor Ligands for Pain Management

The sigma-1 receptor (σ1R) is a unique ligand-regulated molecular chaperone that modulates the activity of other proteins, including opioid receptors, and is involved in pain signaling. nih.gov There is a critical need for new, non-opioid analgesics, and σ1R antagonists represent a promising therapeutic approach. nih.govelsevierpure.com These antagonists have been shown to reduce pain by inhibiting the intracellular signaling cascades involved in the transmission of noxious stimuli and the sensitization phenomena associated with chronic pain states. nih.gov

The σ1R is expressed in areas of the body associated with pain control, and σ1R antagonists can potentiate the antinociceptive activity of µ-opioid receptor agonists. nih.gov This has led to the development of dual-function molecules that act as both µ-opioid receptor agonists and σ1R antagonists, which may offer effective pain relief with a reduced side-effect profile and lower abuse potential compared to traditional opioids. nih.gov Preclinical evidence strongly supports the rationale for developing σ1R antagonists for pain management, and clinical studies with investigational drugs are underway to validate this new therapeutic strategy. nih.gov

Enzyme Inhibition Studies (e.g., ENPP1 inhibitors)

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has emerged as a significant target in cancer immunotherapy. ENPP1 negatively regulates the STING (STimulator of INterferon Genes) pathway, which is crucial for the innate immune response to cancer. By hydrolyzing the STING agonist cGAMP, ENPP1 dampens the anti-tumor immune response. Inhibition of ENPP1 is therefore a promising strategy to enhance the body's natural defenses against cancer.

While various scaffolds, such as pyrrolopyrimidine and pyrrolopyridine derivatives, have been explored as ENPP1 inhibitors, specific data on the activity of 3,4-dimethylpyrrolidine (B1610739) hydrochloride derivatives against ENPP1 is not extensively available in publicly accessible research. However, the broader class of pyrrolidine derivatives has shown activity against a range of enzymes, suggesting the potential for 3,4-dimethylpyrrolidine-containing molecules to be developed as enzyme inhibitors. The exploration of this specific scaffold for ENPP1 inhibition represents an ongoing area of research.

Structure-Activity Relationship (SAR) Studies of 3,4-Dimethylpyrrolidine Derivatives in Biological Contexts

The biological activity of pyrrolidine derivatives is significantly influenced by the nature and position of substituents on the pyrrolidine ring.

Impact of Hydrochloride Salt Form on Bioavailability and Target Engagement

The formulation of a drug candidate as a salt is a common strategy in pharmaceutical development to improve its physicochemical properties. Hydrochloride salts are frequently used to enhance the aqueous solubility and stability of basic compounds. Improved solubility can lead to better dissolution in the gastrointestinal tract and, consequently, increased bioavailability after oral administration. Higher bioavailability ensures that a greater proportion of the administered dose reaches the systemic circulation and is available to interact with its target. While the hydrochloride salt form is generally expected to improve these properties, the specific impact on the bioavailability and target engagement of a 3,4-dimethylpyrrolidine derivative would need to be determined through experimental studies.

Preclinical Assessment and Lead Optimization Strategies

Before a drug candidate can be considered for clinical trials in humans, it must undergo rigorous preclinical assessment to evaluate its pharmacological properties and safety profile.

In Vitro and In Vivo Pharmacological Evaluation of Derivatives

The preclinical pharmacological evaluation of 3,4-dimethylpyrrolidine derivatives would involve a series of in vitro and in vivo studies.

In Vitro Studies: These laboratory-based assays are designed to assess the compound's activity at a cellular and molecular level. For a potential ENPP1 inhibitor, this would include enzymatic assays to determine its potency (e.g., IC50 value) and selectivity against ENPP1. Cellular assays would then be used to confirm that the compound can inhibit ENPP1 activity within a cellular context and demonstrate the desired downstream effects, such as activation of the STING pathway.

In Vivo Studies: Promising compounds from in vitro studies are then advanced to in vivo models, typically in animals, to evaluate their efficacy and behavior in a living organism. For an ENPP1 inhibitor intended for cancer immunotherapy, this would involve administering the compound to animal models of cancer to assess its ability to inhibit tumor growth, either alone or in combination with other therapies like checkpoint inhibitors.

A hypothetical data table for the in vitro evaluation of a series of 3,4-dimethylpyrrolidine derivatives as ENPP1 inhibitors might look like this:

| Compound ID | R Group Modification | ENPP1 IC50 (nM) | Cell-Based STING Activation (EC50, nM) |

| DM-Pyr-001 | -H | 500 | 1200 |

| DM-Pyr-002 | -CH3 | 250 | 600 |

| DM-Pyr-003 | -Cl | 100 | 250 |

| DM-Pyr-004 | -OCH3 | 350 | 800 |

This is a representative table with hypothetical data.

Assessment of Metabolic Stability and Related Pharmacokinetic Properties

Metabolic stability is a critical parameter in drug development, as it determines how quickly a compound is broken down by metabolic enzymes, primarily in the liver. A compound with low metabolic stability will be rapidly cleared from the body, resulting in a short duration of action and potentially limiting its therapeutic efficacy.

The assessment of metabolic stability is typically conducted in vitro using liver microsomes or hepatocytes. These experiments measure the rate at which the compound is metabolized, often reported as the half-life (t½) or intrinsic clearance.

The pharmacokinetic properties of a drug describe its absorption, distribution, metabolism, and excretion (ADME). Understanding these properties is essential for determining an appropriate dosing regimen. Preclinical studies would investigate parameters such as:

Absorption: How well the compound is absorbed into the bloodstream after administration.

Distribution: Where the compound travels within the body and whether it reaches the target tissue.

Metabolism: How the compound is broken down and the identity of its metabolites.

Excretion: How the compound and its metabolites are eliminated from the body.

A summary of hypothetical pharmacokinetic data for a lead 3,4-dimethylpyrrolidine derivative might be presented as follows:

| Parameter | Value |

| Oral Bioavailability (%) | 45 |

| Plasma Half-life (h) | 6.2 |

| Volume of Distribution (L/kg) | 2.5 |

| Clearance (mL/min/kg) | 15 |

This is a representative table with hypothetical data.

Advanced Analytical Methodologies for 3,4 Dimethylpyrrolidine Hydrochloride in Research

Development and Validation of Quantitative Determination Methods

The foundation of accurate analysis lies in the development and rigorous validation of quantitative methods. These processes ensure that the chosen analytical procedure is fit for its intended purpose, providing reliable results. For trace analysis, where minute quantities of the analyte are measured, highly sensitive and selective techniques are paramount.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Trace Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become an indispensable tool for the trace analysis of various compounds due to its high sensitivity and specificity. nih.gov This technique combines the separation power of liquid chromatography with the precise detection capabilities of tandem mass spectrometry. An LC-MS/MS method separates the analyte, 3,4-Dimethylpyrrolidine (B1610739) hydrochloride, from other components in a sample mixture before it is ionized and detected by the mass spectrometer. nih.gov

The mass spectrometer is typically operated in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity. nih.gov In this mode, a specific precursor ion of the analyte is selected and fragmented to produce a characteristic product ion. The instrument then monitors this specific precursor-to-product ion transition, minimizing interference from other substances in the matrix. The general parameters for such an analysis are optimized to achieve the best signal response for the compound.

Table 1: Illustrative LC-MS/MS Operating Parameters

| Parameter | Typical Setting | Purpose |

| Chromatography | ||

| Column | C18 Reversed-Phase | Separates compounds based on polarity. |

| Mobile Phase | Gradient of Acetonitrile (B52724) and Water with Formic Acid | Elutes the analyte from the column. |

| Flow Rate | 0.2 - 0.5 mL/min | Controls the speed of separation. |

| Column Temperature | 25 - 40 °C | Ensures reproducible retention times. |

| Mass Spectrometry | ||

| Ionization Mode | Electrospray Ionization Positive (ESI+) | Creates charged ions from the analyte molecules. nih.gov |

| Capillary Voltage | 3.0 - 4.5 kV | Optimizes the ionization process. nih.gov |

| Source Temperature | 150 °C | Assists in desolvation of the ions. nih.gov |

| Desolvation Gas Flow | 300 L/h | Removes solvent from the ionized analyte. nih.gov |

| MRM Transitions | Analyte-specific (Precursor Ion > Product Ion) | Provides high selectivity and sensitivity for quantification. nih.gov |

Method Validation for Selectivity, Sensitivity, and Robustness